molecular formula C6H10CdN2O4 B13732096 Cadmium, ((N,N'-1,2-ethanediylbis(glycinato-kappaN,kappaO))(2-))-, (T-4)- CAS No. 29977-13-7

Cadmium, ((N,N'-1,2-ethanediylbis(glycinato-kappaN,kappaO))(2-))-, (T-4)-

Katalognummer: B13732096
CAS-Nummer: 29977-13-7
Molekulargewicht: 286.57 g/mol
InChI-Schlüssel: CKSHJRHDTOILHQ-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cadmium, ((N,N’-1,2-ethanediylbis(glycinato-kappaN,kappaO))(2-))-, (T-4)- typically involves the reaction of cadmium salts with ethylenediamine-N,N’-diacetic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is adjusted to facilitate the formation of the desired coordination complex .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar procedures to those used in laboratory synthesis are employed, with adjustments for scale and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Cadmium, ((N,N’-1,2-ethanediylbis(glycinato-kappaN,kappaO))(2-))-, (T-4)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield cadmium oxide, while substitution reactions can produce a variety of cadmium complexes with different ligands .

Wirkmechanismus

The mechanism of action of cadmium, ((N,N’-1,2-ethanediylbis(glycinato-kappaN,kappaO))(2-))-, (T-4)- involves its ability to coordinate with various molecular targets, including proteins and enzymes. The cadmium ion can interact with thiol groups in proteins, leading to changes in protein structure and function. This interaction can disrupt cellular processes and lead to toxic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Cadmium, ((N,N’-1,2-ethanediylbis(glycinato-kappaN,kappaO))(2-))-, (T-4)- is unique due to its specific ligand structure, which provides distinct coordination properties and reactivity compared to other cadmium complexes. Its ability to form stable complexes with ethylenediamine-N,N’-diacetate ligands makes it valuable for various research applications .

Eigenschaften

CAS-Nummer

29977-13-7

Molekularformel

C6H10CdN2O4

Molekulargewicht

286.57 g/mol

IUPAC-Name

cadmium(2+);2-[2-(carboxylatomethylamino)ethylamino]acetate

InChI

InChI=1S/C6H12N2O4.Cd/c9-5(10)3-7-1-2-8-4-6(11)12;/h7-8H,1-4H2,(H,9,10)(H,11,12);/q;+2/p-2

InChI-Schlüssel

CKSHJRHDTOILHQ-UHFFFAOYSA-L

Kanonische SMILES

C(CNCC(=O)[O-])NCC(=O)[O-].[Cd+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.